molecular formula C19H24N2OSi B3060806 4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile CAS No. 881423-32-1

4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile

Cat. No.: B3060806
CAS No.: 881423-32-1
M. Wt: 324.5
InChI Key: QFNWSLHZBYELDL-UHFFFAOYSA-N
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Description

4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a tert-butyldimethylsilyl-protected phenol group

Scientific Research Applications

4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile typically involves multiple steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile source under basic conditions.

    Introduction of the tert-Butyldimethylsilyl-Protected Phenol Group: This step involves the protection of a phenol group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Coupling Reaction: The protected phenol derivative is then coupled with the nicotinonitrile core using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to yield the free phenol, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in methanol for deprotection of the silyl group.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Free phenol derivatives.

Mechanism of Action

The mechanism of action of 4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyldimethylsilyl group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyldimethylsilyl)oxy-1-butanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile is unique due to its combination of a nicotinonitrile core and a tert-butyldimethylsilyl-protected phenol group

Properties

IUPAC Name

4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OSi/c1-14-18(13-20)17(11-12-21-14)15-7-9-16(10-8-15)22-23(5,6)19(2,3)4/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNWSLHZBYELDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881423-32-1
Record name 4-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-2-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881423-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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